molecular formula C9H7N3O2 B1596580 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 7459-63-4

6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B1596580
CAS No.: 7459-63-4
M. Wt: 189.17 g/mol
InChI Key: KGKPZSCTAFFXBV-UHFFFAOYSA-N
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Description

6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a triazine ring substituted with a phenyl group, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with aniline derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of yield, purity, and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products: The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.

Comparison with Similar Compounds

    1,3,5-Triazine: The parent compound with a simple triazine ring.

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and reactive dyes.

    6, N2-Diaryl-1,3,5-triazine-2,4-diamines: Studied for their anticancer properties.

Uniqueness: 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione stands out due to its phenyl substitution, which enhances its chemical stability and biological activity. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

6-phenyl-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKPZSCTAFFXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225562
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7459-63-4
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7459-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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